molecular formula C3H7N5 B1604896 1-Methyl-1H-1,2,4-triazole-3,5-diamine CAS No. 25688-67-9

1-Methyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B1604896
CAS No.: 25688-67-9
M. Wt: 113.12 g/mol
InChI Key: REFNCKLJAUXDRN-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Academic Research

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in the field of medicinal chemistry and materials science. These compounds are of significant academic interest due to their diverse and potent biological activities. The unique structural features of the 1,2,4-triazole nucleus, including its ability to participate in hydrogen bonding and its dipole character, allow for high-affinity interactions with biological receptors. cmdm.tw

Researchers have extensively explored 1,2,4-triazole derivatives, revealing a wide spectrum of pharmacological properties. These include, but are not limited to, antifungal, antibacterial, anticancer, anticonvulsant, and antiviral activities. frontiersin.orgdergipark.org.tr This broad range of bioactivity has established the 1,2,4-triazole scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The inherent chemical stability of the triazole ring further enhances its appeal as a central component in the design of novel therapeutic agents. nih.gov

Overview of the 1-Methyl-1H-1,2,4-triazole-3,5-diamine Scaffold

The specific scaffold of interest, this compound, features a 1,2,4-triazole core with two amino groups at positions 3 and 5, and a methyl group attached to the nitrogen at position 1. The parent compound, 1H-1,2,4-triazole-3,5-diamine, also known as guanazole (B75391), has been a subject of research for its role as a building block in the synthesis of more complex molecules. glpbio.com For instance, it has been investigated as an inhibitor of DNA synthesis and as a corrosion inhibitor for copper. glpbio.comclockss.org

The addition of a methyl group to the triazole ring, as in this compound, can significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. These modifications are crucial in the context of medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of a potential drug candidate. The 3,5-diamino substitution pattern is particularly noteworthy, as it has been identified as a novel scaffold for the development of potent and reversible inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov

Below are some of the reported properties for the parent compound, 1H-1,2,4-triazole-3,5-diamine.

PropertyValue
Molecular FormulaC₂H₅N₅
Molecular Weight99.09 g/mol
Melting Point202-205 °C
AppearanceColorless crystals or faintly yellow powder
SolubilitySoluble in water
Data sourced from multiple chemical suppliers and databases. clockss.org

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound and its analogues is the exploration of their potential as biologically active agents. The core structure is viewed as a versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications.

Key research interests include:

Synthesis of Novel Derivatives: Developing efficient and regioselective synthetic routes to modify the core structure is a continuous area of research. This allows for the creation of a wide array of analogues with varied substituents, which is fundamental for structure-activity relationship (SAR) studies.

Enzyme Inhibition Studies: A significant focus is on the evaluation of these compounds as enzyme inhibitors. As mentioned, the 3,5-diamino-1,2,4-triazole scaffold has shown promise in targeting enzymes like LSD1. nih.gov Research aims to identify potent and selective inhibitors which could lead to the development of new treatments for diseases such as cancer.

Exploration of Diverse Biological Activities: Given the broad spectrum of activities associated with the 1,2,4-triazole class, researchers are interested in screening new derivatives of this compound against a variety of biological targets to uncover new therapeutic potentials.

A patent for 1,2,4-triazole derivatives, including structures related to this compound, highlights their potential use in treating hypertension and respiratory tract disorders, suggesting they may act as potassium channel activators. googleapis.com Another study points to the potential of substituted triazole-3,5-diamine compounds as inhibitors of human topoisomerase IIIB, which could have antiviral applications. mdpi.com

While specific, detailed research findings on this compound itself are not extensively published in publicly accessible literature, its structural components and the broader class of 3,5-diamino-1,2,4-triazoles are clearly of high interest to the scientific community. Future research will likely focus on elucidating the specific properties and potential applications of this particular methylated derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-8-3(5)6-2(4)7-8/h1H3,(H4,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFNCKLJAUXDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329592
Record name 1-Methyl-1H-1,2,4-triazole-3,5-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25688-67-9
Record name 1-Methyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,4-triazole-3,5-diamine
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Synthetic Methodologies for 1 Methyl 1h 1,2,4 Triazole 3,5 Diamine and Its Analogues

Direct N-Methylation Strategies for 3,5-Diamino-1,2,4-triazoles

Direct methylation involves the introduction of a methyl group onto a nitrogen atom of the 3,5-diamino-1,2,4-triazole scaffold, commonly known as guanazole (B75391). This approach is contingent on the effective deprotonation of the triazole ring followed by nucleophilic attack on a methylating agent.

The direct methylation of 3,5-diamino-1,2,4-triazole (guanazole) serves as a fundamental route to N-methylated derivatives. A common procedure involves the deprotonation of the triazole's acidic ring proton to form an amide-anion, which then acts as a nucleophile. For instance, (1H)-1,2,4-triazole can be converted to its sodium salt using sodium methoxide (B1231860) in methanol (B129727). dtic.mil This salt is then reacted with a methylating agent like iodomethane. dtic.mil This method is effective for simple alkylations, though challenges can arise from the water-solubility of both the starting material and the product, often necessitating specialized purification techniques like continuous extraction and controlled vacuum distillation to isolate the pure methylated triazole. dtic.mil

Key Reaction Steps:

Deprotonation: The triazole precursor is treated with a suitable base, such as sodium methoxide, to remove the acidic N-H proton and form the corresponding anion.

Alkylation: The resulting triazole anion is reacted with a methylating agent (e.g., iodomethane) via an SN2 reaction to form the N-methylated product.

A significant challenge in the alkylation of asymmetric triazoles, including 3,5-diamino-1,2,4-triazole, is controlling the site of methylation. The triazole ring contains multiple nitrogen atoms that can potentially be alkylated, leading to mixtures of regioisomers. researchgate.net Alkylation of the parent 3,5-diamino-1,2,4-triazole often occurs at the N1 position. researchgate.net

Achieving regioselectivity—the preferential alkylation at a specific nitrogen atom—is a key focus of synthetic development. The choice of base, solvent, and alkylating agent can significantly influence the outcome. For example, studies on other triazole systems, such as 5-aryl-4-trifluoroacetyltriazoles, have shown that using sodium carbonate as the base in DMF can preferentially yield the N2-alkylated isomer. nih.gov Alternative strategies for achieving regioselectivity include the Chan–Lam reaction, which involves coupling triazoles with boronic acids under copper catalysis to afford N-aryl derivatives with high regioselectivity. nih.gov While not direct methylation, these principles highlight how reaction conditions can be tuned to control the position of substitution on the triazole ring.

Table 1: Factors Influencing Regioselective Alkylation

Factor Influence on Regioselectivity Example System
Base The strength and nature of the base can influence which nitrogen is deprotonated. In the alkylation of 5-aryl-4-trifluoroacetyltriazoles, Na₂CO₃ favored N2 substitution. nih.gov
Solvent The polarity and coordinating ability of the solvent can affect the reactivity of the triazole anion. DMF is a common solvent for such alkylations. nih.gov
Starting Material Pre-existing substituents on the triazole ring can sterically or electronically direct the incoming alkyl group. Alkylation of 3,5-diamino-1-phenyl-1,2,4-triazole occurs on an exocyclic amino group under specific deprotonation conditions. researchgate.net

| Catalyst System | For arylation reactions, metal catalysts like copper(II) acetate (B1210297) can provide complete regioselectivity. | The Chan–Lam reaction on 5-aryl-4-trifluoroacetyltriazoles with boronic acids yielded only N2-aryl isomers. nih.gov |

Ring-Closing Synthetic Approaches to 1-Methyl-1H-1,2,4-triazole Systems

An alternative to direct methylation is the construction of the triazole ring from acyclic components, where one of the precursors already contains the desired N-methyl group. This approach often provides better control over the final substitution pattern.

One-pot multicomponent reactions are highly efficient for generating molecular diversity, including substituted 1,2,4-triazoles. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the need to isolate intermediates. nih.govisres.org A highly regioselective one-pot process for producing 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines (such as methylhydrazine). isres.org The process typically involves the initial coupling of the carboxylic acid and amidine, followed by condensation and cyclization with the hydrazine (B178648). nih.govisres.org This method is valuable in combinatorial chemistry for rapidly generating large libraries of compounds. nih.gov

A novel and environmentally friendly approach to synthesizing substituted 1H-1,2,4-triazol-3-amines involves a three-component desulfurization and deamination condensation. nih.govorganic-chemistry.org This metal- and oxidant-free method reacts amidines, isothiocyanates, and hydrazines in a [2+1+2] cyclization strategy. nih.govorganic-chemistry.org The reaction proceeds through the cleavage of C–N and C–S bonds and the formation of new C–N bonds in a single pot, eliminating hydrogen sulfide (B99878) and ammonia (B1221849) as byproducts. organic-chemistry.org This transformation offers a broad substrate scope under mild conditions and is suitable for gram-scale applications. nih.govacs.org

Table 2: Three-Component Desulfurization and Deamination Condensation

Component 1 Component 2 Component 3 Key Features
Amidine Isothiocyanate Hydrazine (e.g., Methylhydrazine) Metal- and oxidant-free. nih.gov
Environmentally friendly. organic-chemistry.org
Involves C-S and C-N bond cleavage. nih.gov

Electrochemical synthesis is emerging as a "green" and powerful tool for constructing heterocyclic compounds like 1,2,4-triazoles. organic-chemistry.orgnih.gov These methods use an electric current to drive reactions, often avoiding the need for harsh chemical oxidants or metal catalysts. nih.govrsc.org One such approach is an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and an alcohol, using ammonium (B1175870) acetate (NH₄OAc) as the nitrogen source. organic-chemistry.org This process can be conducted in an undivided cell and effectively generates 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org Another electro-oxidative pathway uses hydrazones as starting materials, which react with amines to form the triazole ring. nih.gov These electrochemical strategies are attractive for their mild conditions, atom economy, and potential for industrial application. nih.govrsc.org

Metal-Catalyzed Cyclization Processes

The formation of the 1,2,4-triazole (B32235) ring system can be efficiently achieved through cyclization reactions, with metal catalysts playing a crucial role in enhancing reaction rates, yields, and regioselectivity. While direct metal-catalyzed synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine is not extensively detailed, the synthesis of related triazole structures provides a strong basis for applicable methodologies.

Copper (Cu) and Ruthenium (Ru) catalysts are notable for their effectiveness in 1,3-dipolar cycloaddition reactions to form triazole rings. nih.govnih.gov For instance, Cu(I) and Ru(II) have been successfully used to catalyze the cycloaddition of azides with other molecules to create substituted triazoles. nih.gov Silver (Ag) catalysts have also been employed to achieve regioselective synthesis of 1,3-disubstituted-1,2,4-triazoles. nih.gov

A common strategy involves the [3+2] cycloaddition of compounds like aryl diazonium salts and isocyanides. nih.gov The choice of metal catalyst can direct the reaction to yield specific isomers. For example, using a copper catalyst might favor the formation of a 1,5-disubstituted-1,2,4-triazole, while a silver catalyst could selectively produce the 1,3-disubstituted isomer. nih.gov Furthermore, copper-catalyzed cascade reactions, involving addition-oxidative cyclization of nitriles with amidines or 2-aminopyridines, present a versatile route to 1,2,4-triazole derivatives using air as a green oxidant. nih.govorganic-chemistry.org

These metal-catalyzed approaches offer significant advantages, including mild reaction conditions and high functional group tolerance, making them powerful tools for the synthesis of complex heterocyclic compounds like this compound. nih.govorganic-chemistry.org

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, significantly accelerating reaction times and often improving product yields compared to conventional heating methods. nih.govmonash.edu This technique has been effectively applied to the synthesis of various triazole derivatives.

MAOS can dramatically reduce reaction times from hours or days to mere minutes. For example, the condensation of D-glucono-1,5-lactone with thiocarbohydrazide (B147625) to form a triazole precursor is significantly accelerated under microwave irradiation (MWI). nih.gov Similarly, the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids has been efficiently performed using microwave heating, often in solvent-free conditions, which adds to the green credentials of the method. mdpi.com

The optimization of MAOS protocols often involves adjusting the molar ratios of reactants and the irradiation time and temperature. In one study, increasing the molar ratio of cyanamide (B42294) in a multi-component reaction for pyridinyl-1,3,5-triazine-2,4-diamine hybrids doubled the yield from 35% to 70% under microwave heating at 120 °C for 15 minutes. nih.gov The scalability of MAOS has also been demonstrated, with successful pilot-scale synthesis producing multi-gram quantities of 3-amino-1,2,4-triazole derivatives in a single cycle. mdpi.com

MAOS Application Reactants Key Advantage Reference
Pyridinyl-1,3,5-triazine-2,4-diamine Synthesis2-aminopyridine, cyanamide, aldehydes/ketonesReduced reaction time, high yield, green method. nih.gov
5-Substituted 3-Amino-1,2,4-triazole SynthesisAminoguanidine bicarbonate, carboxylic acidsEfficient, solvent-free conditions, scalable. mdpi.com
3-(D-alditol-1-yl)-4-amino-5-mercapto-1,2,4-triazole SynthesisD-glucono-1,5-lactone, thiocarbohydrazideAccelerated condensation reaction. nih.gov

Synthesis of 1-Acyl-1H-1,2,4-triazole-3,5-diamine Analogues

The synthesis of 1-acyl-1H-1,2,4-triazole-3,5-diamine analogues is a key area of research, particularly for their potential biological activities. acs.orgnih.govacs.org The primary method for creating these compounds is the regioselective acylation of a 1H- acs.orgnih.govmedchemexpress.comtriazole-3,5-diamine precursor. acs.org

This acylation is typically directed to the N1 position of the triazole ring, which is less sterically hindered. acs.org Two principal methods are employed:

Reaction with Acyl Chlorides : The diamine precursor is reacted with an appropriate acyl chloride in a solvent such as pyridine. This method generally provides the desired acylated product in moderate to high yields. acs.org

Coupling with Carboxylic Acids : The diamine precursor is coupled with a carboxylic acid using a coupling agent. Common coupling systems include diisopropyl carbodiimide (B86325) (DIC) with 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl dimethylaminopropyl carbodiimide (EDCI). acs.org

The regioselectivity of these reactions is crucial and has been confirmed through X-ray crystallographic analysis of representative products. acs.org Beyond acylation, nucleophilic coupling with other electrophiles, such as 2,6-difluorobenzyl bromide or 2,6-difluorobenzenesulfonyl chloride, has also been achieved in a regioselective manner, although sometimes in lower yields. acs.org

Reactant 1 (Diamine) Reactant 2 (Electrophile) Coupling/Solvent Product Type Reference
1H- acs.orgnih.govmedchemexpress.comtriazole-3,5-diamine analogueAcyl chloridePyridine1-Acyl-1H- acs.orgnih.govmedchemexpress.comtriazole-3,5-diamine acs.org
1H- acs.orgnih.govmedchemexpress.comtriazole-3,5-diamine analogueCarboxylic acidDIC/HOBt or EDCI1-Acyl-1H- acs.orgnih.govmedchemexpress.comtriazole-3,5-diamine acs.org
1H- acs.orgnih.govmedchemexpress.comtriazole-3,5-diamine analogue2,6-Difluorobenzyl bromideNot specified1-Benzyl-1H- acs.orgnih.govmedchemexpress.comtriazole-3,5-diamine acs.org
1H- acs.orgnih.govmedchemexpress.comtriazole-3,5-diamine analogue2,6-Difluorobenzenesulfonyl chlorideNot specified1-Benzenesulfonyl-1H- acs.orgnih.govmedchemexpress.comtriazole-3,5-diamine acs.org

Synthetic Routes for Related Methylated Triaminotriazoles

The synthesis of methylated triazole derivatives, including those related to this compound, involves several established routes. A primary challenge is achieving regioselective methylation at the desired nitrogen atom of the triazole ring.

One common starting material is 3,5-diamino-1,2,4-triazole (guanazole). researchgate.netresearchgate.net Direct alkylation of guanazole or its derivatives can be used to introduce a methyl group. For instance, the alkylation of 3,5-diamino-1-phenyl-1,2,4-triazole with 2-methoxybenzyl chloride has been performed under basic conditions (t-BuOK in THF). researchgate.net Similar principles apply to methylation.

A multi-step synthesis to produce 1-Methyl-3,5-dinitro-1,2,4-triazole (MDNT) starts from cyanoguanidine and hydrazine dihydrochloride, proceeds through the formation of 3,5-diamino-1,2,4-triazole, and subsequent diazotization, nitration, and finally, methylation. researchgate.net Another approach involves the reaction of aminoguanidine bicarbonate with an excess of acetic acid to yield 3-methyl-1H-1,2,4λ4-triazole-5-amine acetate. ufv.br

A different strategy for preparing methylated triazoles starts with the 1,2,4-triazole core itself. In one patented method, 1,2,4-triazole is first reacted with chloromethane (B1201357) in the presence of a strong base like potassium hydroxide (B78521) to obtain 1-methyl-1,2,4-triazole. google.com This intermediate then undergoes further functionalization at other positions on the ring to build the desired final product. google.com

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is paramount for the successful synthesis of this compound and its analogues, aiming to maximize yield and purity while minimizing side reactions. Key parameters that are frequently adjusted include temperature, solvent, reagent stoichiometry, and the choice of catalyst.

Temperature Control: The temperature of the reaction mixture is often critical. For the synthesis of 3,5-diamino-1,2,4-triazole nitrate, maintaining the temperature between 20 °C and 60 °C during the initial step is crucial; lower temperatures can lead to crystallization of reactants, while higher temperatures can cause decomposition and reduce the yield. google.com Similarly, the synthesis of precursors like 5-Amino-3-nitro-1,2,4-triazole (ANTA) has been optimized by studying the effect of temperature on yield and purity. researchgate.net

Reagent Stoichiometry: The molar ratio of reactants can significantly influence the outcome of a reaction. As seen in a microwave-assisted synthesis, doubling the amount of cyanamide relative to other reactants led to a twofold increase in the yield of the target triazine. nih.gov

Solvent and Catalyst Selection: The choice of solvent can affect reaction efficiency. While some microwave-assisted syntheses of triazoles proceed efficiently under solvent-free conditions, others benefit from the use of a solvent like isopropanol. mdpi.com The selection of an appropriate catalyst, such as different copper or silver salts in cyclization reactions, is essential for controlling the regioselectivity of the final triazole product. nih.gov

Purification Methods: Post-synthesis optimization includes the purification process. For example, the extraction of 3,5-diamino-1,2,4-triazole with hot methanol was shown to improve the yield from 89.0% to 96.5%, demonstrating the importance of the work-up procedure. researchgate.net

Parameter Example of Optimization Effect Reference
TemperatureSynthesis of 3,5-diamino-1,2,4-triazole nitrateMaintained between 20-60°C to prevent crystallization and decomposition. google.com
StoichiometryMAOS of pyridinyl-1,3,5-triazine-2,4-diaminesDoubling cyanamide increased yield from 35% to 70%. nih.gov
SolventMAOS of 5-substituted 3-amino-1,2,4-triazolesComparison of solvent-free vs. i-PrOH to improve reaction conditions. mdpi.com
PurificationSynthesis of 3,5-diamino-1,2,4-triazoleHot methanol extraction increased yield from 89.0% to 96.5%. researchgate.net

Chemical Reactivity and Derivatization of the 1 Methyl 1h 1,2,4 Triazole 3,5 Diamine Scaffold

Reactions Involving Amino Functionalities at C3 and C5 Positions

The primary amino groups at the C3 and C5 positions are nucleophilic and are the primary sites for many derivatization reactions. Their reactivity allows for the introduction of a wide array of substituents, significantly modifying the chemical properties of the parent molecule.

The primary amino groups of 1-Methyl-1H-1,2,4-triazole-3,5-diamine readily undergo condensation reactions with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. frontiersin.orgchemmethod.com This reaction typically involves heating an equimolar mixture of the diamine and the carbonyl compound in a suitable solvent like ethanol, sometimes with an acid catalyst. youtube.comiitk.ac.in The resulting Schiff bases, containing the azomethine group (-C=N-), are stable intermediates valuable in the synthesis of more complex heterocyclic systems. iitk.ac.in Depending on the stoichiometry of the reactants, either mono- or bis-Schiff bases can be synthesized. Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. frontiersin.org

Table 1: Examples of Schiff Base Formation

Amine Reactant Carbonyl Compound Typical Conditions Product Type
This compound Benzaldehyde Ethanol, Reflux Mono- or Bis-Schiff Base
This compound Salicylaldehyde Methanol (B129727), Reflux Mono- or Bis-Schiff Base
This compound Acetone Ethanol, Reflux Mono- or Bis-Ketimine
This compound Thiophene-2-carbaldehyde Methanol, Ultrasound Mono- or Bis-Schiff Base iitk.ac.in

The amino functionalities at C3 and C5 can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. organic-chemistry.org For instance, acetylation using acetic anhydride (B1165640) can lead to the formation of mono- or di-acetylated products. organic-chemistry.org A study on 3,5-diamino-1,2,4-triazoles showed that selective acylation is possible. For example, protection of one amino group can be achieved by N-acylation at a ring nitrogen, which then rearranges to the C-amido derivative upon heating. nih.gov A method for the selective synthesis of 1,4-disubstituted 3,5-diamino-1,2,4-triazoles involves the quaternization of the more readily available 1-substituted 3-acetylamino-1,2,4-triazoles, followed by the removal of the acetyl protecting group via acid hydrolysis. byjus.com These acylated derivatives are often used as intermediates in the synthesis of more complex molecules. youtube.com

Table 2: Examples of Acylation Reactions

Amine Reactant Acylating Agent Typical Conditions Product Type
This compound Acetyl Chloride Dry Benzene Mono- or Di-amide youtube.com
This compound Acetic Anhydride Neat, Room Temp. Di-acetylated derivative organic-chemistry.org
This compound Benzoyl Chloride Pyridine Mono- or Di-benzamide

The primary amino groups on the triazole ring can be converted into diazonium salts through a process known as diazotization. msu.edu This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). msu.eduresearchgate.net

The resulting diazonium salts are highly reactive intermediates. organic-chemistry.orgresearchgate.net Due to the presence of two amino groups in the parent compound, partial diazotization can be achieved by controlling the reaction stoichiometry. nih.govnih.gov For example, the monodiazotization of 3,5-diamino-1,2,4-triazole (guanazole) can be carried out by adding an equimolar amount of sodium nitrite to a solution of the amine in 20% sulfuric acid. nih.gov

These diazonium intermediates are generally not isolated but are used directly in subsequent transformations. A key application is in substitution reactions where the diazonium group is replaced by various nucleophiles. A notable example is the synthesis of 3-azido-5-amino-1,2,4-triazole from 3,5-diamino-1,2,4-triazole. This is achieved by treating the in situ generated diazonium salt with sodium azide. nih.govnih.gov This diazotization-substitution sequence provides a route to introduce azido (B1232118) groups, which are precursors for high-nitrogen energetic materials or can be used in click chemistry. frontiersin.orgnih.gov Similarly, diazotization of 3,5-diamino-4H-1,2,4-triazole with sodium nitrite and sulfuric acid is the first step in producing 3,5-dinitro-1H-1,2,4-triazole. researchgate.net

Table 3: Example of Diazotization and Subsequent Reaction

Reactant Reagents Intermediate Subsequent Reagent Final Product Reference
3,5-Diamino-1,2,4-triazole NaNO₂, H₂SO₄ (aq), 0°C 5-Amino-1H-1,2,4-triazol-3-yl-diazonium salt NaN₃ 3-Azido-5-amino-1,2,4-triazole nih.govnih.gov

Beyond the formation of simple Schiff bases, the amino groups of this compound can participate in more complex condensation reactions to build fused heterocyclic systems. For instance, reaction with β-keto esters can lead to the formation of N-(5-amino-1-R-1,2,4-triazol-3-yl)-substituted enaminoesters. These intermediates can then undergo intramolecular cyclization under different conditions. In the presence of acetic acid, they can form triazolo[4,3-a]pyrimidin-5-ones. Such reactions demonstrate the utility of the diamino triazole scaffold in constructing bicyclic nitrogen-rich heterocycles.

Functionalization of the Triazole Ring System

While the exocyclic amino groups are highly reactive, the triazole ring itself can also undergo functionalization, although its aromatic character makes it somewhat resistant to certain reactions.

The 1,2,4-triazole (B32235) ring is generally considered a π-deficient heteroaromatic system, which makes electrophilic substitution on the carbon atoms difficult. nih.gov However, the ring nitrogen atoms are sites of high electron density and are susceptible to electrophilic attack. nih.gov In this compound, the N1 position is already occupied by a methyl group. The remaining ring nitrogens, N2 and N4, are potential sites for electrophilic attack, such as alkylation or acylation.

Nucleophilic Substitution Reactions

The exocyclic amino groups at the C3 and C5 positions of the this compound ring are primary nucleophiles and can readily participate in nucleophilic substitution reactions. These reactions allow for the introduction of a wide variety of substituents, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The reactivity of the amino groups can be modulated by the reaction conditions. For instance, regioselective alkylation of the amino groups of 3,5-diamino-1,2,4-triazole has been achieved, suggesting that similar selectivity could be possible for the 1-methylated analog. researchgate.net The reaction of 3,5-diamino-1,2,4-triazoles with various electrophiles such as alkyl halides, acyl chlorides, and isocyanates can lead to the formation of N-substituted derivatives.

A study on the synthesis of 3,5-diamino-1,2,4-triazole derivatives for use as potent and reversible LSD1 (KDM1A) inhibitors demonstrated the derivatization of the amino groups. nih.gov For example, the synthesis of N³-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine and N³,N⁵-bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine highlights the possibility of mono- or di-substitution on the exocyclic amino groups. nih.gov

The general scheme for nucleophilic substitution on the amino groups can be represented as follows:

Scheme 1: General Nucleophilic Substitution Reaction

Where R-X is an electrophilic reagent.

Detailed research has explored the synthesis of various derivatives through nucleophilic substitution, as summarized in the table below.

ElectrophileReagent/ConditionsProductReference
2-Cyano-3-chlorofluorobenzene (after reduction)1. LiAlH₄2. Hydrazine (B178648)N³-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine nih.gov
Benzyl bromideK₂CO₃, DMF1-Benzyl-3,5-dibromo-1H-1,2,4-triazole (intermediate for further substitution) researchgate.net
Dialkylamine-1-Arylmethyl-5-bromo-N,N-dialkyl-1H-1,2,4-triazol-3-amines researchgate.net

Formation of Fused Heterocyclic Systems

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. The presence of two adjacent amino groups, or an amino group and a ring nitrogen, provides the necessary functionality for cyclocondensation reactions with various bifunctional electrophiles. These reactions lead to the formation of novel polycyclic aromatic systems with diverse pharmacological properties.

One common strategy involves the reaction of the diamino triazole with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or other reagents capable of forming a new ring. For instance, the condensation of 4-amino-1,2,4-triazoles with various reagents has been shown to yield fused systems like 1,2,4-triazolo[4,3-b] rsc.orgresearchgate.netacs.orgtriazoles. rsc.org Although the starting material in this specific study is a 4-amino-1,2,4-triazole, the principle of cyclocondensation can be applied to 3,5-diamino derivatives.

Another approach involves the reaction with diketones. It is a well-established method that the condensation of 1,2-diamines with 1,2-diketones leads to the formation of pyrazine-fused ring systems. Applying this to this compound could potentially lead to the formation of triazolo-fused pyrazines.

Furthermore, the synthesis of fused 1,2,4-triazole heterocycles such as rsc.orgresearchgate.netacs.orgtriazolo rsc.orgrsc.orgthiazinoquinolines has been reported, starting from 1,2,4-triazole-5-thiols. researchgate.net This highlights the versatility of the triazole ring in forming fused systems with various heterocyclic partners. The amino groups of this compound can be converted to other functional groups, such as thiols, which can then undergo cyclization.

The following table summarizes some examples of fused heterocyclic systems that can be potentially synthesized from this compound or its derivatives.

ReagentFused SystemPotential Product from this compoundReference
Diarylcarbodi-imides1,2,4-Triazolo[4,3-b] rsc.orgresearchgate.netacs.orgtriazoleMethyl-substituted triazolo[4,3-b] rsc.orgresearchgate.netacs.orgtriazoles rsc.org
2-Chloro-3-chloromethylquinoline rsc.orgresearchgate.netacs.orgTriazolo rsc.orgrsc.orgthiazinoquinolineMethyl-substituted triazolo rsc.orgrsc.orgthiazinoquinolines (after conversion of amino to thiol) researchgate.net
1,2-DiketonesPyrazine-fused heterocyclesMethyl-substituted triazolo-fused pyrazines
Pyruvic acid and aldehydes rsc.orgresearchgate.netacs.orgTriazolo[1,5-a]pyrimidineMethyl-substituted triazolo[1,5-a]pyrimidines researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of 1-Methyl-1H-1,2,4-triazole-3,5-diamine would be dominated by absorptions from the N-H and C-N bonds. Data from the parent compound, 3,5-diamino-1,2,4-triazole, provides a strong basis for assignments. nih.gov

N-H Stretching: The amino groups (NH₂) will show strong, sharp to moderately broad absorption bands in the region of 3200–3500 cm⁻¹ . Typically, primary amines exhibit two bands in this region corresponding to asymmetric and symmetric stretching modes.

C-H Stretching: The methyl group will produce characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically around 2850–2960 cm⁻¹ .

N-H Bending: The scissoring vibration of the NH₂ groups is expected to cause a strong absorption in the range of 1600–1660 cm⁻¹ .

C=N and N=N Stretching (Ring Vibrations): The triazole ring itself will have a series of characteristic stretching vibrations. These C=N and N=N absorptions typically appear in the fingerprint region, from 1400–1600 cm⁻¹ . ijsr.net

C-N Stretching: Vibrations corresponding to the C-N bonds of the amino groups and the ring structure will appear in the 1250–1350 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the triazole ring, which may be weak in the IR spectrum.

Table 3: Key IR and Raman Vibrational Frequencies for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200–3500Stretching (asymmetric & symmetric)N-H (Amine)
2850–2960StretchingC-H (Methyl)
1600–1660Bending (Scissoring)N-H (Amine)
1400–1600Ring StretchingC=N / N=N (Triazole)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular formula C₃H₇N₅), the molecular weight is 113.13 g/mol .

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z = 113 . Common fragmentation pathways for triazoles involve the loss of nitrogen (N₂) or hydrogen cyanide (HCN), which would lead to fragment ions at m/z = 85 (M-N₂) and m/z = 86 (M-HCN).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ (C₃H₈N₅⁺) is 114.0825 . An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify purity and confirm the empirical formula.

For this compound, with the molecular formula C₃H₇N₅ :

Molecular Weight: 113.13 g/mol

The theoretical elemental composition is:

Carbon (C): 31.85%

Hydrogen (H): 6.24%

Nitrogen (N): 61.91%

Table 4: Theoretical Elemental Analysis for C₃H₇N₅.
ElementTheoretical Percentage (%)
Carbon (C)31.85
Hydrogen (H)6.24
Nitrogen (N)61.91

Experimental results from a pure sample should align closely with these calculated values, typically within a ±0.4% margin, thereby validating the compound's elemental formula. ufv.br

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While crystallographic studies have been conducted on the parent compound, 1H-1,2,4-triazole-3,5-diamine (also known as guanazole), and other closely related derivatives, the specific structural details for the N1-methylated version are not publicly available. nih.govufv.brnih.govnih.govmdpi.com

For context, the crystal structure of the related 1H-1,2,4-triazole-3,5-diamine monohydrate was determined to crystallize in the P21/c space group. nih.govnih.gov Such studies on analogous compounds reveal complex networks of hydrogen bonds that are crucial in stabilizing the crystal structure. nih.govnih.govnih.gov However, the introduction of a methyl group at the N1 position in this compound would significantly alter the hydrogen bonding capabilities and steric environment compared to the unsubstituted parent compound, leading to a distinct crystal packing arrangement. Without experimental data, any depiction of its solid-state structure would be purely speculative.

The molecular conformation of this compound and the intermolecular interactions within its crystal lattice have not been experimentally determined via X-ray diffraction. Theoretical studies and experimental data on similar molecules, such as 3,4-diamino-1,2,4-triazole, show the influence of n-π conjugation and n→σ* hyperconjugation on molecular geometry. nih.gov In the case of this compound, it is expected that the triazole ring would be essentially planar. The primary intermolecular interactions would likely be dominated by hydrogen bonds involving the two amino groups (-NH2) at the C3 and C5 positions, acting as hydrogen bond donors, and the nitrogen atoms of the triazole ring acting as acceptors. The presence of the N1-methyl group would preclude the N1 atom from participating as a hydrogen bond donor, a role it can play in the unsubstituted guanazole (B75391). nih.gov This would fundamentally change the hydrogen-bonding network compared to the parent molecule.

A detailed analysis would require the generation of a crystallographic information file (CIF) from single-crystal X-ray diffraction data, which is not currently available. Such a file would provide precise atomic coordinates, allowing for the calculation of bond lengths, bond angles, and torsion angles, as well as the identification and characterization of all significant intermolecular contacts.

Interaction Type Potential Donor/Acceptor Significance
Hydrogen BondingAmino (-NH₂) groups as donors; Triazole ring nitrogens (N2, N4) as acceptorsPrimary force governing crystal packing and influencing physical properties.
van der Waals ForcesInteractions involving the methyl group and the overall molecular surfaceContribute to the overall stability of the crystal lattice.

This table is predictive and based on general chemical principles, as no specific experimental data for this compound is available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are widely applied to the 1,2,4-triazole (B32235) system to understand its geometry, electronic properties, and the subtle interplay of its various forms.

Density Functional Theory (DFT) is a popular computational method for determining the optimized, lowest-energy geometry of molecules. For 1,2,4-triazole derivatives, the B3LYP functional combined with a basis set such as 6-311+G(d,p) or cc-pVDZ is commonly employed to accurately predict bond lengths and angles. researchgate.netresearchgate.net In the case of 1-Methyl-1H-1,2,4-triazole-3,5-diamine, the methyl group is fixed at the N1 position, simplifying the geometry. The planarity of the triazole ring is a key feature, and calculations would confirm the near-planar arrangement of the core ring structure. researchgate.net The amino groups at positions 3 and 5 will have specific orientations relative to the ring, which are determined through energy minimization calculations.

Table 1: Representative Predicted Geometric Parameters for a 1,2,4-Triazole Ring System (Illustrative Data)

Parameter Bond Length (Å) Bond Angle (°)
N1-N2 1.39 -
N2-C3 1.32 -
C3-N4 1.37 -
N4-C5 1.36 -
C5-N1 1.33 -
N1-C(H3) 1.47 -
C3-N(H2) 1.36 -
C5-N(H2) 1.36 -
N2-N1-C5 - 108.5
N1-N2-C3 - 110.0
N2-C3-N4 - 105.5
C3-N4-C5 - 110.5
N4-C5-N1 - 105.5

Note: This data is illustrative and based on typical values for substituted 1,2,4-triazoles. Actual values for this compound would require specific calculation.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for high-accuracy electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) with extensive basis sets like 6-311+G(d,p) provide a detailed picture of electron correlation effects. These calculations are valuable for refining energies and understanding the electronic distribution within the molecule. For substituted triazoles, ab initio calculations have been used to investigate electronic structures and proton transfer mechanisms. acs.org

While the methyl group at the N1 position of this compound prevents prototropic tautomerism of the triazole ring itself, the amino substituents can exhibit different conformations. Computational studies would investigate the rotational barriers of the C-N bonds for the amino groups.

For the parent 3,5-diamino-1,2,4-triazole, tautomerism is a significant consideration. The possible tautomers are the 1H, 2H, and 4H forms. Theoretical studies on similar amino-substituted 1,2,4-triazoles have shown that the relative stability of these tautomers is influenced by the electronic nature of the substituents. researchgate.netijsr.net For 3-amino-1,2,4-triazole, the 1H tautomer is generally found to be the most stable. ijsr.net The presence of a second amino group at the 5-position would likely further stabilize the 1H and 2H forms over the 4H tautomer due to electronic effects. researchgate.net

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the chemical reactivity and electronic properties of molecules through the analysis of their frontier orbitals and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the nitrogen atoms of the triazole ring. The LUMO would likely be distributed over the triazole ring. A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com

Table 2: Representative Frontier Orbital Energies for a Diamino-1,2,4-Triazole System (Illustrative Data)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Note: This data is illustrative and based on typical values for substituted 1,2,4-triazoles. Actual values for this compound would require specific calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. irjweb.com It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the nitrogen atoms of the triazole ring and the amino groups, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the amino groups and the methyl group would show a positive potential (typically colored blue), making them susceptible to nucleophilic interaction. irjweb.com

Chemical Reactivity Descriptors

Computational quantum methods, particularly Density Functional Theory (DFT), are instrumental in determining the electronic properties and reactivity of molecules. For 1,2,4-triazole derivatives, these descriptors help in predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors (Electronegativity, Hardness, Softness, Electrophilicity)

Global reactivity descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a general overview of the molecule's reactivity. For instance, studies on various 1,2,4-triazole derivatives have utilized DFT calculations to determine these properties. nih.gov While specific experimental values for this compound are not extensively documented in the reviewed literature, calculations for related triazole structures establish a methodological precedent. nih.govisres.org The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability.

Based on DFT calculations performed on related 1,2,4-triazole structures, the following global reactivity descriptors can be conceptually understood:

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Hardness (η): Measures the resistance to change in its electron distribution. A larger HOMO-LUMO gap implies greater hardness.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Theoretical studies on similar heterocyclic compounds demonstrate that these descriptors are invaluable for explaining their chemical behavior and bioactivity. nih.gov

Table 1: Conceptual Global Reactivity Descriptors (Note: This table is illustrative of the types of data generated in computational studies of triazoles, based on methodologies described in the literature. nih.gov)

Descriptor Formula Significance
Electronegativity (χ) -(EHOMO + ELUMO)/2 Tendency to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to charge transfer
Chemical Softness (S) 1/η Ease of donating electrons

| Electrophilicity (ω) | χ²/ (2η) | Propensity to act as an electrophile |

Local Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net These calculations are essential for understanding regioselectivity in chemical reactions. For 1,2,4-triazole derivatives, DFT methods are used to calculate atomic charges and electron densities to determine these local descriptors. uzhnu.edu.ua Studies on related 1,2,4-triazole-3-thiones have successfully used electrophilic Fukui functions to pinpoint the site of alkylation. researchgate.netuzhnu.edu.ua For this compound, such analysis would likely identify the exocyclic amino groups and the ring nitrogen atoms as key sites for interaction, depending on the nature of the attacking species.

Reaction Mechanism Elucidation through Energy Profile Calculations

Theoretical calculations are a powerful tool for mapping out the potential energy surface of a reaction, allowing for the elucidation of detailed reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathway. For example, in the synthesis of related azole compounds, accurate calculations of reaction energy profiles have been used to understand the transformation of starting materials into the final products. researchgate.net This approach provides insights into the feasibility of a proposed mechanism and can optimize reaction conditions by identifying the rate-determining step.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a biological target, typically a protein. These methods are central to drug discovery and development.

Ligand-Protein Interaction Prediction

The 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel framework for inhibitors of lysine-specific demethylase 1 (LSD1), a key enzyme in chromatin remodeling and a target for cancer therapy. nih.govrsc.org A virtual screen of a compound library, using the crystal structure of LSD1, identified this triazole scaffold as a potential binder in the enzyme's active site. nih.gov

Docking studies using software like Glide are performed to predict the binding pose and interactions of the ligand within the protein's binding pocket. nih.gov These simulations for 3,5-diamino-1,2,4-triazole derivatives revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Molecular dynamics simulations can further refine these predictions, providing information on the stability of the complex over time. researchgate.net

Binding Affinity and Inhibitory Activity Predictions

Molecular docking studies provide a "docking score" (e.g., Glide score), which is an estimate of the binding affinity. nih.gov A more negative score typically suggests a stronger binding interaction. researchgate.net These predictions guide the synthesis and experimental testing of compounds. For the 3,5-diamino-1,2,4-triazole scaffold, several synthesized analogues showed potent inhibitory activity against LSD1. nih.gov Compound 6 (N3-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine) was identified as a reversible and competitive inhibitor of LSD1. nih.gov The correlation between predicted binding affinity and experimentally measured inhibitory activity (such as IC₅₀ and Kᵢ values) is a critical validation of the computational model.

Table 2: Predicted Binding Affinity and Measured Inhibitory Activity of Selected 3,5-Diamino-1,2,4-triazole Derivatives against LSD1 (Data sourced from a study on 3,5-diamino-1,2,4-triazoles as LSD1 inhibitors nih.gov)

Compound Structure Glide Score (kcal/mol) % Inhibition of LSD1 (at 10 µM) IC₅₀ (µM) Kᵢ (µM)
6 N3-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine < -7.5 ~95% 1-2 2.20

| 7 | N3,N-bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine | < -7.5 | ~85% | > 10 | N/A |

These findings highlight the power of combining computational predictions with experimental validation to discover and optimize potent enzyme inhibitors based on the 1,2,4-triazole scaffold. nih.gov

Biomedical and Biotechnological Applications of 1 Methyl 1h 1,2,4 Triazole 3,5 Diamine Analogues

Anticancer Activities

The 1,2,4-triazole (B32235) nucleus is a key component in the development of novel anticancer agents. nih.govacs.org Derivatives based on the 1-Methyl-1H-1,2,4-triazole-3,5-diamine structure have shown promising results in targeting various mechanisms involved in cancer progression.

Cyclin-Dependent Kinase (CDK) Inhibition

A series of 1-acyl-1H- nih.govnih.govmedchemexpress.comtriazole-3,5-diamine analogues have been synthesized and identified as potent inhibitors of cyclin-dependent kinases (CDKs). nih.govmedchemexpress.comebi.ac.ukresearchgate.net These compounds have demonstrated potent and selective inhibitory activities against CDK1 and CDK2, which are key regulators of the cell cycle. nih.govresearchgate.net The dysregulation of CDK activity is a common feature in many cancers, making CDK inhibitors a valuable therapeutic strategy. nih.gov The triazole core of these analogues plays a crucial role in their interaction with various receptors and enzymes through hydrogen bonding. nih.govacs.org

Some indolyl 1,2,4-triazole derivatives have also been evaluated for their inhibitory activity against CDK4 and CDK6, with IC50 values ranging from 0.049 µM to 3.031 µM for CDK4 and 0.075 µM to 1.11 µM for CDK6. nih.gov

Inhibition of In Vitro Cellular Proliferation in Human Tumor Cell Lines

Analogues of 1-acyl-1H- nih.govnih.govmedchemexpress.comtriazole-3,5-diamine have been shown to inhibit the in vitro cellular proliferation of various human tumor cells. nih.govmedchemexpress.comebi.ac.ukfigshare.com For instance, new series of benzimidazole, 1,2,4-triazole, and 1,3,5-triazine (B166579) derivatives displayed selective cytotoxic activity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. nih.govacs.orgresearchgate.net

In another study, hybrid molecules of the microtubule-targeting agent phenstatin (B1242451) and the aromatase inhibitor letrozole (B1683767), which contain a 1,2,4-triazole ring, were synthesized. One such compound, 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol, demonstrated potent antiproliferative activity with an IC50 value of 52 nM in MCF-7 cells and 74 nM in triple-negative MDA-MB-231 breast cancer cells. nih.gov These compounds were also found to induce G2/M phase cell cycle arrest and apoptosis in the MCF-7 cell line. nih.gov

Below is a table summarizing the in vitro antiproliferative activity of selected 1,2,4-triazole analogues.

Compound/AnalogueCell LineActivityReference
1-acyl-1H- nih.govnih.govmedchemexpress.comtriazole-3,5-diamine analoguesVarious human tumor cellsInhibition of cellular proliferation nih.govmedchemexpress.comfigshare.com
Benzimidazole, 1,2,4-triazole, and 1,3,5-triazine derivativesMCF-7, A-549Selective cytotoxic activity nih.govacs.org
5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenolMCF-7IC50 = 52 nM nih.gov
5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenolMDA-MB-231IC50 = 74 nM nih.gov
Indolyl 1,2,4-triazole derivative VfMCF-7IC50 = 2.91 µM nih.gov
Indolyl 1,2,4-triazole derivative VfMDA-MB-231IC50 = 1.914 µM nih.gov
Indolyl 1,2,4-triazole derivative VgMCF-7IC50 = 0.891 µM nih.gov
Indolyl 1,2,4-triazole derivative VgMDA-MB-231IC50 = 3.479 µM nih.gov

In Vivo Efficacy Studies in Xenograft Models

The anticancer potential of 1-acyl-1H- nih.govnih.govmedchemexpress.comtriazole-3,5-diamine analogues has also been demonstrated in in vivo studies. A representative compound from this series, compound 3b, showed efficacy in a human melanoma A375 xenograft model in nude mice. nih.govebi.ac.ukresearchgate.net This indicates that the in vitro activity of these compounds can translate to an in vivo setting, a crucial step in the development of new anticancer drugs.

DNA Synthesis Inhibition

The inhibition of DNA synthesis is a key mechanism for many anticancer drugs. Thymidylate synthase (TS) is an enzyme that plays a direct role in the synthesis of DNA. mdpi.com Certain hybrids containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and evaluated for their ability to inhibit TS. mdpi.com Two compounds, 12 and 13, were found to inhibit the TS enzyme with IC50 values of 2.52 µM and 4.38 µM, respectively, which was more potent than the standard drug pemetrexed (B1662193) (IC50 = 6.75 µM). mdpi.com This suggests that triazole-containing compounds can act as effective inhibitors of DNA synthesis.

Targeting Epigenetically-Based Diseases

The 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel basis for potent and reversible inhibitors of lysine-specific demethylase 1 (LSD1), also known as KDM1A. nih.govrsc.orgresearchgate.net LSD1 is a chromatin-remodeling amine oxidase that has become an attractive target for designing inhibitors with therapeutic potential in epigenetically-based diseases, including cancer. nih.govrsc.org These 1,2,4-triazole-based inhibitors exhibit a high degree of specificity for LSD1 in vitro and lead to an increase in cellular histone 3 dimethyllysine 4 (H3K4me2), which is a mark of gene transcription activation. nih.govrsc.org Importantly, these inhibitors show low toxicity towards mammalian cells in vitro, suggesting their potential utility in treating diseases where cell death is not the desired outcome. nih.govrsc.org

EGFRWT and EGFRT790M Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when dysregulated, can lead to various cancers. acs.org A new series of derivatives based on benzimidazole, 1,2,4-triazole, and 1,3,5-triazine have been developed as potential inhibitors of both the wild-type EGFR (EGFRWT) and the mutated EGFRT790M. nih.govacs.orgresearchgate.net The T790M mutation is a common cause of resistance to EGFR-targeted therapies. The synthesized compounds 5, 6, and 7, which are based on this triazole scaffold, demonstrated more potent suppression of the mutated EGFRT790M than the wild-type EGFRWT. nih.govresearchgate.net This highlights the potential of these analogues to overcome drug resistance in cancer therapy.

The inhibitory activity of selected derivatives is presented in the table below.

CompoundTargetIC50 (µM)Reference
Erlotinib (Reference)EGFRWT0.18 ± 0.01 researchgate.net
Erlotinib (Reference)EGFRT790M0.93 ± 0.12 researchgate.net
AZD9291 (Reference)EGFRWT0.21 ± 0.03 researchgate.net
AZD9291 (Reference)EGFRT790M0.02 ± 0.003 researchgate.net
Compound 5EGFRWT0.15 ± 0.01 researchgate.net
Compound 5EGFRT790M0.09 ± 0.01 researchgate.net
Compound 6EGFRWT0.11 ± 0.01 researchgate.net
Compound 6EGFRT790M0.06 ± 0.008 researchgate.net
Compound 7EGFRWT0.08 ± 0.007 researchgate.net
Compound 7EGFRT790M0.04 ± 0.005 researchgate.net

Phospholipid-Dependent Kinase 1 (PDK1) Inhibition

The 1,2,4-triazole scaffold and its bioisosteres, such as the 1,2,4-triazine (B1199460) nucleus, are recognized as privileged structures for developing protein kinase inhibitors. nih.gov Research into a library of 3-amino-1,2,4-triazine derivatives has identified them as potent and subtype-selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1). nih.gov

Biochemical evaluations demonstrated that these 1,2,4-triazine derivatives can significantly reduce the catalytic activity of the PDK1 isoform, with IC₅₀ values in the sub-micromolar to nanomolar range (0.01 to 0.1 µM). nih.gov Molecular modeling studies suggest that these ligands can effectively situate themselves within the ATP-binding pocket of PDK1. nih.gov While these findings are for the closely related 3-amino-1,2,4-triazine scaffold, other research has identified 1-acyl-1H- nih.govnih.govresearchgate.nettriazole-3,5-diamine analogues as potent inhibitors of cyclin-dependent kinases (CDKs), specifically CDK1 and CDK2, further underscoring the potential of the broader triazole diamine class as kinase inhibitors. nih.govresearchgate.net

Antimicrobial Activities

Analogues of this compound have shown significant promise as broad-spectrum antimicrobial agents. The inherent chemical properties of the 1,2,4-triazole ring make it a key pharmacophore in the development of new drugs to combat various pathogens. nih.gov

Derivatives of 1,2,4-triazole have been synthesized and evaluated for their activity against a range of bacteria, including both Gram-positive and Gram-negative species.

Staphylococcus aureus : A novel series of Schiff bases built on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol framework demonstrated strong antibacterial activity against Staphylococcus aureus. nih.gov In these studies, all seventeen synthesized derivatives exhibited significant activity, with some being comparable or superior to the standard drug, streptomycin. nih.gov

Escherichia coli : In contrast, the same series of Schiff bases did not show positive results against the Gram-negative bacterium Escherichia coli. nih.gov However, other 1,2,4-triazole hybrids have been reported to possess activity against E. coli.

Methicillin-resistant Staphylococcus aureus (MRSA) : The 1,2,4-triazole nucleus is a key component in developing hybrids with potential anti-MRSA activity. These hybrids are designed to have dual or multiple mechanisms of action to combat this drug-resistant pathogen.

Mycobacterium luteum : Certain 1,2,4-triazole derivatives have been screened for their in vitro activity against M. luteum, showing the broad applicability of this class of compounds.

Interactive Table: Antibacterial Activity of 1,2,4-Triazole Analogues

Compound Class Target Bacterium Result Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff Bases Staphylococcus aureus Strong activity, some superior to streptomycin nih.gov
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff Bases Escherichia coli No activity observed nih.gov
1,2,4-Triazole Hybrids MRSA Promising broad-spectrum activity
1,2,4-Triazole Derivatives Mycobacterium luteum In vitro activity demonstrated

The 1,2,4-triazole scaffold is a cornerstone of many clinically used antifungal agents due to its efficacy and favorable pharmacokinetic profile. nih.govresearchgate.net

Candida albicans : Numerous studies have focused on developing 1,2,4-triazole derivatives as potent antifungal agents against Candida albicans. nih.gov For instance, triazole compounds incorporating a 1,2,3-benzotriazine-4-one moiety showed more potent activity against C. albicans than reference drugs, with MIC values ranging from 0.0156 to 2.0 μg/mL. nih.gov However, in some studies, specific series like the 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff bases were found to be inactive against C. albicans. nih.gov

Physalospora piricola : Novel 1,2,4-triazole derivatives have demonstrated outstanding activity against the plant pathogenic fungus Physalospora piricola. Some synthesized compounds showed better antifungal effects than commercial fungicides.

Candida tenuis : Specific research findings on the efficacy of this compound analogues against Candida tenuis were not identified in the reviewed literature.

Interactive Table: Antifungal Activity of 1,2,4-Triazole Analogues

Compound Class Target Fungus Result Reference
1,2,4-Triazole-1,2,3-benzotriazine-4-one hybrids Candida albicans High activity (MIC: 0.0156-2.0 μg/mL) nih.gov
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff Bases Candida albicans No activity observed nih.gov
Novel 1,2,4-triazole derivatives Physalospora piricola Outstanding activity, some superior to commercial fungicides

The 1,2,4-triazole heterocyclic system is a recognized pharmacophore in the development of antitubercular agents. nih.gov The structural versatility of these compounds allows for modifications that can lead to potent activity against Mycobacterium tuberculosis. Research has demonstrated that various derivatives can be designed and synthesized to target this resilient pathogen, contributing to the search for new treatment options for tuberculosis.

Other Pharmacological Applications

The 1,2,4-triazole ring is a key structural element in several antiviral drugs, most notably Ribavirin. nih.gov This has spurred further investigation into novel 1,2,4-triazole derivatives for their potential against a range of viruses. The ability of the triazole ring to act as a bioisostere of amide, ester, or carboxyl groups, combined with its metabolic stability, makes it an attractive scaffold for the design of new antiviral agents. nih.gov

Anti-inflammatory Effects

Analogues of 1,2,4-triazole have demonstrated significant anti-inflammatory properties. Research has shown that certain derivatives of 1,2,4-triazole can modulate the production of inflammatory cytokines. For instance, some newly synthesized 1,2,4-triazole derivatives have exhibited potent anti-inflammatory activity, with effects comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov These compounds have been observed to influence the production of cytokines such as TNF-α, IL-6, and IL-10. nih.gov The anti-inflammatory action of some triazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, with some compounds showing selectivity for COX-2 over COX-1, which could imply a reduced risk of gastrointestinal side effects. mdpi.com

Interactive Data Table: Anti-inflammatory Activity of 1,2,4-Triazole Analogues

Compound ID
Derivative 7
Compound 5
Ibuprofen
Indomethacin

Anticonvulsant and Sedative Activities

The 1,2,4-triazole scaffold is a key feature in several anticonvulsant agents. nih.gov Studies on various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have confirmed the anticonvulsant potential of numerous 1,2,4-triazole derivatives. nih.govresearchgate.net For example, a series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters showed protection against both MES- and 6Hz-induced seizures in mice. nih.gov The sedative properties of these compounds are often evaluated alongside their anticonvulsant effects, with some derivatives showing central nervous system depressant activities. wisdomlib.org

Interactive Data Table: Anticonvulsant Activity of 1,2,4-Triazole Derivatives

Compound ID Test Model Activity
Compound 38 MES More potent than carbamazepine (B1668303) after 4h nih.gov
Compound 63 MES & scPTZ Significant activity nih.gov
Compound 4g MES & 6Hz Active at 100mg/kg without neurotoxicity nih.gov
Phenytoin MES Standard drug nih.govwisdomlib.org

Glucosidase Inhibition for Diabetes Management

Analogues of 1,2,4-triazole have emerged as promising candidates for the management of diabetes through the inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion and absorption. nih.gov By inhibiting these enzymes, these compounds can help to control postprandial hyperglycemia. Several novel 1,2,4-triazole-based derivatives have been designed and found to exhibit potent dual inhibition of both α-amylase and α-glucosidase, with some showing stronger inhibition than the clinically used drug acarbose. nih.govnih.gov

Interactive Data Table: Glucosidase Inhibition by 1,2,4-Triazole Analogues

Compound ID Target Enzyme IC50 (µg/mL)
Compound 4 α-glucosidase 0.27 ± 0.01 nih.gov
Compound 10 α-glucosidase 0.31 ± 0.01 nih.gov
Compound 4 α-amylase 0.19 ± 0.01 nih.gov
Compound 10 α-amylase 0.26 ± 0.01 nih.gov

Antioxidant Activity

The 1,2,4-triazole nucleus is associated with significant antioxidant properties. nih.govzsmu.edu.ua These compounds can neutralize free radicals and reactive oxygen species, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders. nih.gov The antioxidant activity of 1,2,4-triazole derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. uobaghdad.edu.iqmdpi.com The introduction of different substituents onto the triazole ring can modulate the antioxidant potential of these compounds.

Interactive Data Table: Antioxidant Activity of 1,2,4-Triazole Derivatives

Compound ID Assay Activity
Compound 2 DPPH High inhibition uobaghdad.edu.iq
Compound 3 DPPH High inhibition uobaghdad.edu.iq
4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol LPO Reduces TBA-AP by 42.50%

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of biologically active compounds. For 1,2,4-triazole analogues, SAR studies have provided valuable insights into the structural requirements for their various pharmacological effects.

In the context of anticancer activity, SAR studies on 1-acyl-1H- nih.govnih.govnih.govtriazole-3,5-diamine analogues have revealed that the nature of the acyl group at the 1-position significantly influences their inhibitory potency against cyclin-dependent kinases (CDKs). nih.gov For anticonvulsant activity, the presence of an aryl group and a hydrogen bonding domain are considered important pharmacophoric features. researchgate.net In the case of glucosidase inhibitors, the type and position of substituents on the phenyl ring attached to the triazole core play a critical role in determining their inhibitory activity. nih.gov For instance, the presence of electron-withdrawing groups can enhance the inhibitory potency. nih.gov

Mechanistic Investigations of Biological Action

Understanding the molecular mechanisms underlying the biological activities of this compound analogues is essential for their development as therapeutic agents.

Research into the mechanistic aspects of 1,2,4-triazole analogues has identified several molecular targets. A notable example is the inhibition of cyclin-dependent kinases (CDKs) by 1-acyl-1H- nih.govnih.govnih.govtriazole-3,5-diamine analogues. nih.govfigshare.com These compounds have shown potent and selective inhibitory activity against CDK1 and CDK2, which are key regulators of the cell cycle. nih.gov Their ability to inhibit these kinases leads to the suppression of tumor cell proliferation. nih.gov

Another important molecular target for some triazole derivatives is the enzyme thymidine (B127349) phosphorylase, which is involved in angiogenesis. nih.gov Inhibition of this enzyme can lead to anti-angiogenic effects. Furthermore, some triazole-based compounds have been investigated as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, making them potential agents for the treatment of hormone-dependent breast cancer. nih.gov

Induction of Apoptosis

Analogues of this compound have demonstrated notable capabilities in inducing apoptosis, or programmed cell death, a critical process in cancer therapy. Research into various substituted 1,2,4-triazole derivatives has revealed their potential to trigger apoptotic pathways in different cancer cell lines.

One area of investigation involves 1,2,4-triazole derivatives designed as hybrids with other known bioactive molecules. For instance, compounds developed as hybrids of the microtubule-targeting agent phenstatin and the aromatase inhibitor letrozole have shown significant apoptosis induction in MCF-7 breast cancer cells. nih.gov These 1-(diarylmethyl)-1H-1,2,4-triazole analogues were found to cause G2/M phase cell cycle arrest and induce multinucleation, a hallmark of mitotic catastrophe leading to apoptosis. nih.gov The antiproliferative activity of these compounds was identified to be potent, with IC50 values in the nanomolar range for both ER-positive and triple-negative breast cancer cells. nih.gov

Furthermore, a series of novel 1,2,4-triazole-scaffolding compounds have been synthesized and evaluated for their anticancer properties, with a focus on their interaction with the p53 tumor suppressor pathway. researchgate.net Certain derivatives were found to significantly increase the levels of p53 in MCF-7 cells, leading to cell cycle arrest and apoptosis. The most active of these compounds demonstrated a high affinity for MDM2, a negative regulator of p53, thereby inhibiting the MDM2-p53 interaction and promoting cancer cell death. researchgate.net

Other studies have explored the cytotoxic effects of newly synthesized Schiff bases derived from 4-amino-1,2,4-triazole. One such derivative displayed significant activity against the MCF-7 human breast carcinoma cell line, reducing cell viability in a dose-dependent manner. chemmethod.com Similarly, 1,2,4-triazolone derivatives have been shown to induce apoptosis in HT-29 colon cancer cells. nih.gov The development of 1,2,3-triazole/1,2,4-oxadiazole hybrids has also yielded compounds with potent antiproliferative and apoptotic effects, targeting key signaling pathways in cancer progression. semanticscholar.org

Table 1: Research Findings on Apoptosis Induction by 1,2,4-Triazole Analogues

Compound Analogue Type Cancer Cell Line Key Findings Reference
1-(Diarylmethyl)-1H-1,2,4-triazoles MCF-7 (breast cancer) Induce significant G2/M phase cell cycle arrest and apoptosis; target tubulin. nih.gov
1,2,4-Triazole-scaffolding compounds MCF-7 (breast cancer) Induce apoptosis by targeting the p53 pathway; show high affinity for MDM2. researchgate.net
Schiff base of 4-amino-1,2,4-triazole MCF-7 (breast cancer) Exhibits significant cytotoxic effects in a dose-dependent manner. chemmethod.com
1,2,4-Triazolone derivative HT-29 (colon cancer) Significantly induces apoptosis. nih.gov
1,2,3-Triazole/1,2,4-oxadiazole hybrids Various cancer cell lines Possess potent antiproliferative and apoptotic potential. semanticscholar.org

Enzyme Inhibition Kinetics

Analogues of this compound are a significant focus in the field of enzyme inhibition, with numerous studies detailing their potent and often selective inhibitory activities against a range of enzymes implicated in various diseases. The 1,2,4-triazole scaffold is a key feature in many enzyme inhibitors due to its ability to engage in various interactions, such as hydrogen bonding, with enzyme active sites. acs.org

A notable class of these analogues are 1-acyl-1H- nih.govresearchgate.netacs.orgtriazole-3,5-diamines, which have been synthesized and identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. nih.gov These kinases are crucial for cell cycle regulation, and their inhibition can halt the proliferation of cancer cells.

In the context of neurodegenerative diseases like Alzheimer's, 1,2,4-triazole derivatives have been evaluated as inhibitors of cholinesterases. nih.govresearchgate.netisp.edu.pk Specifically, azinane-triazole based compounds have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govacs.org

Furthermore, these analogues have shown promise in the management of diabetes through the inhibition of carbohydrate-hydrolyzing enzymes. dergipark.org.tr Fluorine-containing 1,2,4-triazole-5-one derivatives have been screened for their inhibitory potential against α-amylase and α-glucosidase, with some compounds exhibiting significant activity. dergipark.org.tr Azinane-triazole derivatives have also been identified as potent inhibitors of α-glucosidase, with some showing greater activity than the standard drug, acarbose. nih.gov

The therapeutic potential of these analogues extends to their activity as inhibitors of focal adhesion kinase (FAK), a key enzyme in cancer cell survival and proliferation. escholarship.org Certain 5-pyridinyl-1,2,4-triazole derivatives have shown strong FAK inhibitory activity at nanomolar concentrations. escholarship.org Additionally, substituted N5,N3-1H-1,2,4-triazole-3,5-diamine compounds have been identified as inhibitors of human topoisomerase III beta, an enzyme involved in genome stability. mdpi.com

Table 2: Enzyme Inhibition Data for 1,2,4-Triazole Analogues

Compound Analogue Type Target Enzyme IC₅₀ (µM) Reference
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine Acetylcholinesterase (AChE) 0.73 ± 0.54 nih.govacs.org
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine α-Glucosidase 36.74 ± 1.24 nih.govacs.org
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine Urease 19.35 ± 1.28 nih.govacs.org
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine Butyrylcholinesterase (BChE) 0.038 ± 0.50 nih.govacs.org
Fluorine-containing 1,2,4-triazole-5-one derivative (Compound 4c) α-Amylase 185.2 ± 3.4 dergipark.org.tr
Fluorine-containing 1,2,4-triazole-5-one derivative (Compound 4c) α-Glucosidase 202.1 ± 3.8 dergipark.org.tr
5-Pyridinyl-1,2,4-triazole derivative (Compound 3d) Focal Adhesion Kinase (FAK) 0.0181 escholarship.org
Substituted N⁵,N³-1H-1,2,4-triazole-3,5-diamine derivatives Human Topoisomerase III beta < 60 mdpi.com

Potential in Materials Science and Industrial Applications

Polymer Chemistry and Monomer Synthesis

The bifunctional nature of 1-Methyl-1H-1,2,4-triazole-3,5-diamine, conferred by its two primary amino groups, makes it an ideal candidate as a monomer for polycondensation reactions. Research into similar diamino triazole compounds has demonstrated their successful use in synthesizing high-performance polymers like polyamides and polyimides. researchgate.netscielo.brrsc.org

For instance, novel aromatic polyamides containing 1,2,4-triazole (B32235) moieties have been synthesized through low-temperature solution polycondensation of triazole-based diamines with various diacid chlorides. scielo.brrsc.org These resulting polymers often exhibit desirable properties such as good thermal resistance, solubility in polar aprotic solvents, and the ability to form flexible films. rsc.orgmdpi.com The incorporation of the triazole ring into the polymer backbone can enhance thermal stability and impart specific functionalities, such as the ability to chelate metal ions. rsc.org

Given these precedents, this compound could be reacted with diacid chlorides or dianhydrides to produce novel polyamides or polyimides, respectively. The resulting polymers would be expected to possess high thermal stability and unique chelating properties due to the triazole nucleus.

Table 1: Potential Polymer Synthesis Reactions

Monomer 1 Monomer 2 Resulting Polymer Potential Properties
This compound Terephthaloyl chloride Aromatic Polyamide High thermal stability, mechanical strength
This compound Pyromellitic dianhydride Polyimide Excellent thermal and chemical resistance
This compound Adipoyl chloride Aliphatic Polyamide Increased flexibility, lower melting point

Corrosion Inhibition, particularly for Copper

Triazole derivatives are widely recognized as effective corrosion inhibitors, especially for copper and its alloys. jmaterenvironsci.comidk.org.rs Their mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. mdpi.com The nitrogen atoms in the triazole ring act as coordination sites, forming a stable complex with copper ions. jmaterenvironsci.comidk.org.rs

Studies on the parent compound, 3,5-diamino-1,2,4-triazole (guanazole), have confirmed its efficacy as a corrosion inhibitor for copper. chemicalbook.comsigmaaldrich.com Furthermore, research on other methylated triazole derivatives, such as 3-methyl-1,2,4-triazole-5-thione and 5-methyl-1H-benzotriazole, has also shown significant inhibiting effects on copper and steel. researchgate.netresearchgate.net These compounds function as mixed-type inhibitors, reducing both anodic and cathodic corrosion reactions by forming a protective film on the metal surface. jmaterenvironsci.comresearchgate.net

This compound possesses all the necessary structural features for effective corrosion inhibition: the triazole ring with its electron-rich nitrogen atoms and amino groups that can further enhance adsorption. It is anticipated that this compound would adsorb strongly onto a copper surface, forming a durable protective layer and providing excellent corrosion resistance in aggressive environments like saline or acidic solutions.

Energetic Materials Research and Development

The high nitrogen content and positive heat of formation characteristic of the triazole ring make it a fundamental building block for modern energetic materials. researchgate.netnih.gov The amine-substituted derivatives of 1,2,4-triazole are noted for their general stability, while the introduction of nitro groups or the formation of energetic salts can significantly enhance energetic performance. chemicalbook.com

Research into compounds structurally similar to this compound has yielded promising results. For example, energetic salts based on the methylguanazinium cation (a methylated 3,4,5-triamino-1,2,4-triazole) have been synthesized, exhibiting high detonation velocities (up to 8922 m·s⁻¹) and low sensitivity to impact and friction. nih.gov Similarly, energetic salts of 4-amino-3-hydrazino-5-methyl-1,2,4-triazole have shown excellent detonation properties, with velocities reaching 8887 m·s⁻¹. mdpi.com These studies highlight that the combination of a methylated triazole core with energetic anions (like perchlorate, nitrate, or dinitramide) is a successful strategy for creating powerful and stable energetic materials. nih.govenergetic-materials.org.cn

This compound can serve as a precursor for new energetic compounds. It can be nitrated to introduce nitro groups onto the amino substituents or the triazole ring, or it can be reacted with acids to form a variety of energetic salts.

Table 2: Calculated Energetic Properties of Related Methylated Triazole Salts

Compound Density (g·cm⁻³) Detonation Velocity (m·s⁻¹) Detonation Pressure (GPa) Reference
Methylguanazinium Nitrate - - - nih.gov
Methylguanazinium Perchlorate 1.669 - - nih.gov
Methylguanazinium 5-Nitrotetrazolate - 8330 - nih.gov
4-Amino-3-hydrazino-5-methyl-1,2,4-triazole dinitramide salt - 8887 33.9 mdpi.com

Note: Data for some compounds were not fully reported in the cited source.

Agricultural Applications (e.g., Herbicides, Plant Growth Regulators)

The 1,2,4-triazole ring is a key pharmacophore in a wide range of commercially successful agricultural chemicals, including fungicides, herbicides, and plant growth regulators. rjptonline.orgresearchgate.net Triazole-based herbicides often function by inhibiting essential plant enzymes. For instance, sulfonylurea herbicides, which can contain triazole moieties, act by blocking the acetolactate synthase (ALS) enzyme, which is crucial for cell division and plant growth. agrochemicalpesticides.comsolutionsstores.com

The parent compound, 3,5-diamino-1,2,4-triazole, is recognized as an intermediate for agrochemicals. alzchem.com The broad bioactivity of the triazole class suggests that derivatives like this compound could also exhibit useful properties in agriculture. Its structure could be further modified to enhance its efficacy as a selective herbicide or plant growth regulator. The diamino functionality provides synthetic handles for creating a library of related compounds for biological screening. rjptonline.org

Fluorescent Probes and Sensors

Triazole derivatives have emerged as versatile scaffolds for the design of fluorescent chemosensors for detecting metal ions. nih.govnih.gov The mechanism often involves the triazole ring and its substituents acting as a binding site (receptor) for a specific ion. This binding event alters the electronic properties of the molecule, leading to a change in its fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"). researchgate.netnih.gov

For example, triazole-based probes have been developed for the selective and sensitive detection of ions like Zn²⁺ and Fe³⁺. nih.govnih.gov The nitrogen atoms of the triazole ring and other appended functional groups can coordinate with the metal ion, triggering a measurable optical response. Research has also shown that polymers containing 1,2,3-triazole units can exhibit fluorescence. mdpi.com

With its multiple nitrogen atoms and amino groups, this compound has the structural prerequisites to act as a chelating agent for metal ions. This chelating capability could be harnessed to develop it into a fluorescent probe. By attaching a fluorophore to the molecule, it is conceivable that its binding to a target metal ion would modulate the fluorescence signal, enabling its use in environmental monitoring or biological imaging.

Future Research Directions and Translational Challenges

Development of Green and Sustainable Synthetic Methodologies

The advancement of organic synthesis is increasingly focused on environmentally responsible methods that minimize waste, reduce energy consumption, and avoid hazardous solvents. nih.govrsc.org While traditional methods for synthesizing 1,2,4-triazole (B32235) derivatives exist, future research must prioritize the development of green and sustainable pathways for producing 1-Methyl-1H-1,2,4-triazole-3,5-diamine and its analogues.

Current research into the synthesis of related triazoles has highlighted several promising green chemistry techniques. isres.org Microwave-assisted organic synthesis (MAOS), for instance, has been effectively used to create various heterocyclic compounds, including 1,2,4-triazoles, with the benefits of rapid reaction times and high yields, often in the absence of hazardous solvents. acs.org Other nonconventional energy sources like ultrasound and mechanochemical mixing also represent fertile ground for developing more sustainable synthetic routes. nih.gov Future efforts could focus on adapting these methods, such as the microwave-assisted cyclodehydration or iodine-mediated oxidative cyclization of appropriate precursors, to efficiently generate the target compound. isres.org A key challenge will be to develop a regioselective methylation process under green conditions to produce the 1-methyl isomer specifically, avoiding the formation of other isomers. google.com

Table 1: Overview of Potential Green Synthesis Methodologies for 1,2,4-Triazoles
MethodologyDescriptionPotential AdvantagesReference
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate chemical reactions.Rapid reaction times, high yields, reduced solvent use. acs.org
Ultrasound-Assisted SynthesisEmploys ultrasonic waves to induce cavitation and enhance reactivity.Improved yields and reaction rates under milder conditions. nih.gov
MechanochemistryUses mechanical force (e.g., grinding) to initiate reactions, often solvent-free.Eliminates or reduces the need for solvents, high efficiency. nih.gov
Catalyst-Free Microwave IrradiationSynthesis from hydrazines and formamide (B127407) under microwave conditions without a catalyst.Simple, efficient, mild conditions, and excellent functional-group tolerance. organic-chemistry.org

Exploration of Novel Biological Targets and Therapeutic Indications

The 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel platform for developing potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in chromatin remodeling and an attractive therapeutic target for cancers and other epigenetic disorders. rsc.org Analogues based on this scaffold have demonstrated significant inhibitory activity against LSD1 with high specificity over other amine oxidases like MAO-A and MAO-B. Furthermore, related 1-acyl-1H- chemicalbook.comalzchem.comtriazole-3,5-diamine derivatives have shown potent and selective inhibition of Cyclin-Dependent Kinases (CDK1 and CDK2), which are crucial regulators of the cell cycle and established targets in oncology. nih.gov

Future research should aim to systematically evaluate this compound and its derivatives against a broader panel of biological targets. Given the scaffold's established activity, promising areas for exploration include:

Other Histone-Modifying Enzymes: Investigating inhibitory activity against other histone demethylases or methyltransferases.

Kinase Families: Expanding screening beyond CDKs to other kinase families implicated in disease.

Antimicrobial Targets: Exploring potential as antifungal or antibacterial agents, a known application area for other triazole derivatives. researchgate.netdergipark.org.tr

A significant translational challenge is to design inhibitors that are not only potent but also highly selective to minimize off-target effects. The development of compounds like those derived from the 3,5-diamino-1,2,4-triazole scaffold, which exhibit low cytotoxicity, is particularly valuable for non-cancerous epigenetic disorders where cell death is not the desired outcome. rsc.org

Table 2: Reported Biological Activity of Related 3,5-Diamino-1,2,4-triazole Analogues
TargetCompound ClassReported Activity (IC₅₀)Therapeutic PotentialReference
LSD1 (KDM1A)3,5-diamino-1,2,4-triazoles1-2 µM for lead compounds.Cancer, Epigenetic Disorders.
CDK1/CDK21-acyl-1H- chemicalbook.comalzchem.comtriazole-3,5-diaminesPotent and selective inhibition reported.Cancer. nih.gov
MAO-A / MAO-B3,5-diamino-1,2,4-triazoles> 100 µM (indicating high selectivity for LSD1).N/A (Used for selectivity profiling).

Advanced Computational Modeling for Rational Design and Drug Discovery

Computational tools are indispensable for modern drug discovery, enabling the rational design and optimization of lead compounds. In silico analysis has already been used to model how 3,5-diamino-1,2,4-triazole derivatives bind within the catalytic site of the LSD1/CoREST complex. researchgate.net These studies provide critical insights into the structure-activity relationships that govern inhibitory potency.

Future research should leverage advanced computational modeling to accelerate the development of this compound-based therapeutics. Key areas for investigation include:

Docking Studies: Performing molecular docking of novel derivatives against validated and exploratory biological targets to predict binding affinities and modes.

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds to guide the design of new molecules with enhanced potency and selectivity.

ADMET Prediction: Using in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs, helping to prioritize compounds with favorable drug-like characteristics for synthesis.

The primary challenge in this area is the accuracy of the predictive models. Integrating computational predictions with experimental validation through synthesis and biological testing is crucial for a successful rational design campaign. researchgate.net

Preclinical Development and Clinical Translation Considerations

Translating a promising compound from the laboratory to clinical use is a complex, multi-stage process. For derivatives of the 1,2,4-triazole scaffold, some initial preclinical data exists. For example, a representative 1-acyl-1H- chemicalbook.comalzchem.comtriazole-3,5-diamine CDK inhibitor demonstrated in vivo efficacy in a human melanoma A375 xenograft model in nude mice, a critical step in preclinical validation. nih.gov

Future research on this compound must systematically address preclinical development questions. This involves comprehensive studies on pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). A major consideration is ensuring that the compound has good bioavailability and a suitable metabolic profile. The journey to clinical translation is fraught with challenges, including scaling up synthesis to GMP standards, conducting rigorous toxicology studies, and ultimately designing and executing clinical trials. The high attrition rate of drug candidates means that thorough and early preclinical assessment is vital for success.

Expanding Applications in Materials Science and Industrial Sectors

Beyond pharmacology, the 1,2,4-triazole ring is a valuable building block in materials science and industrial chemistry. dergipark.org.trresearchgate.net The electron-deficient nature of the triazole system imparts useful electron-transport and hole-blocking properties, making its derivatives suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net The parent compound, 3,5-diamino-1,2,4-triazole (also known as guanazole), is used as an intermediate for pharmaceuticals and agrochemicals and has been investigated as a corrosion inhibitor for copper. chemicalbook.comalzchem.comsigmaaldrich.com

Future research should explore the potential of this compound in these non-medical fields. Potential applications to investigate include:

Corrosion Inhibitors: Evaluating its efficacy in protecting various metals and alloys from corrosion.

Energetic Materials: The high nitrogen content of the triazole ring is a feature of many energetic materials. nih.govresearchgate.net Research could explore the synthesis of energetic salts or co-crystals based on this methylated core.

Coordination Polymers and MOFs: Using the diamine functionality to act as a ligand for constructing metal-organic frameworks (MOFs) with novel electronic or catalytic properties.

Agrochemicals: Serving as a scaffold for new herbicides or fungicides, a well-established application area for aminotriazoles. researchgate.net

The main challenge in these areas is to tailor the molecule's properties for specific applications and to develop cost-effective production methods that are viable on an industrial scale.

Table 3: Potential Industrial and Materials Science Applications
Application AreaBasis for PotentialKey Research QuestionReference
Corrosion InhibitionHeterocyclic compounds with N atoms can adsorb on metal surfaces.What is the inhibition efficiency on copper and other metals? chemicalbook.comsigmaaldrich.com
Synthesis IntermediateServes as a building block for more complex molecules.Can it be used to produce novel pharmaceuticals or agrochemicals? alzchem.com
Organic ElectronicsElectron-deficient nature of the triazole ring.Does it possess suitable electron-transport properties for OLEDs? researchgate.net
Energetic MaterialsHigh nitrogen content contributes to high heats of formation.Can it form stable, high-density energetic salts or co-crystals? nih.govresearchgate.net
AgrochemicalsAminotriazole derivatives are known herbicides.Does it or its derivatives show useful herbicidal or fungicidal activity? researchgate.net
Table 4: Compound Names Mentioned in the Article
Compound Name
This compound
3,5-diamino-1,2,4-triazole (Guanazole)
1-acyl-1H- chemicalbook.comalzchem.comtriazole-3,5-diamines

Q & A

Q. How to validate analytical methods for purity assessment?

  • Methodology :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and compare retention times to standards .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-1,2,4-triazole-3,5-diamine
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-1,2,4-triazole-3,5-diamine

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